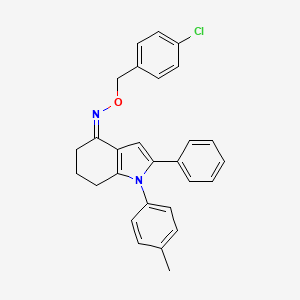![molecular formula C19H20F2N4O2 B2820384 (4-(3,4-Difluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034593-33-2](/img/structure/B2820384.png)
(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H20F2N4O2 and its molecular weight is 374.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of novel pyrazole carboxamide derivatives, including compounds with structural similarities to the query compound. These studies are pivotal for understanding the chemical properties and potential applications of such compounds. Lv, Ding, and Zhao (2013) synthesized a series of novel pyrazole carboxamide derivatives, confirming their structures through IR, 1H NMR, and HRMS spectroscopy, with X-ray crystal analysis providing detailed insights into their molecular configurations (Hong-Shui Lv, Xiao‐Ling Ding, Baoxiang Zhao, 2013).
Antimicrobial and Antifungal Applications
The synthesis and evaluation of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents indicate a significant interest in utilizing these compounds in the fight against microbial and fungal infections. Sanjeeva et al. (2022) synthesized novel derivatives that exhibited good antibacterial and antifungal activity, demonstrating the potential of these compounds in developing new treatments (P. Sanjeeva, Reddy Y. Narendra, R. P. Venkata, 2022).
Antagonistic Activities
Research into the molecular interaction of certain antagonists with receptors, such as the CB1 cannabinoid receptor, underscores the therapeutic potential of compounds with specific chemical scaffolds. Studies by Shim et al. (2002) on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) provided insights into the conformations and pharmacophore models relevant to antagonist activity at the CB1 receptor (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).
Antiproliferative Activities
The synthesis and evaluation of novel compounds for antiproliferative activity highlight the potential of such chemicals in cancer research. Benaka Prasad et al. (2018) synthesized and characterized a compound for its antiproliferative activity, employing various analytical techniques to elucidate its structure and potential therapeutic applications (S. Benaka Prasad, C. Anandakumar, A. Raghu, K. Raghava Reddy, M. Deepa Urs, S. Naveen, 2018).
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O2/c20-15-5-4-13(11-16(15)21)18(26)23-7-9-24(10-8-23)19(27)14-12-22-25-6-2-1-3-17(14)25/h4-5,11-12H,1-3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEMGQZRGVSYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B2820302.png)
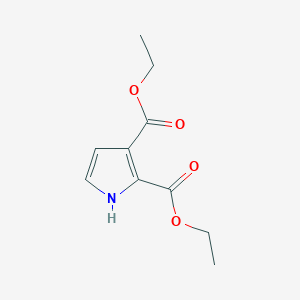
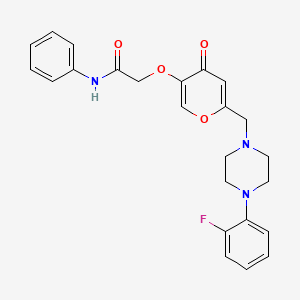
![5-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2820307.png)
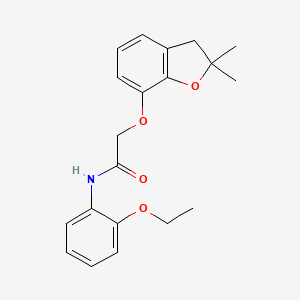
![2-[(3,4-Dimethoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2820309.png)

![methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2820314.png)
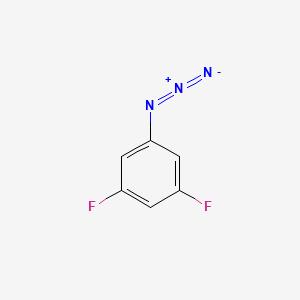
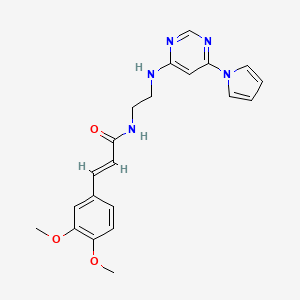

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2820322.png)
